(1S,3R)-3-phenacylcyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,3R)-3-phenacylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(11-4-2-1-3-5-11)9-10-6-7-12(8-10)14(16)17/h1-5,10,12H,6-9H2,(H,16,17)/t10-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSALHNDZJBSBH-PWSUYJOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176659 | |
| Record name | rel-(1R,3S)-3-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-23-3 | |
| Record name | rel-(1R,3S)-3-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strategic Approaches to Cyclopentane Ring Formation
The cyclopentane core of (1S,3R)-3-phenacylcyclopentane-1-carboxylic acid is typically constructed via ring-closing reactions or rearrangements. A prominent method involves the Favorskii rearrangement , which converts cyclic ketones into smaller carbocyclic structures. For example, the synthesis of 3-oxo-1-cyclobutane-carboxylic acid (a structural analog) begins with 1,3-dichloroacetone and ethylene glycol, forming a dioxolane intermediate that undergoes acid-catalyzed rearrangement . Adapting this approach, the cyclopentane ring in the target compound could be formed via a similar mechanism, substituting dichloroacetone with a phenacyl-containing precursor.
Reaction parameters such as hydrochloric acid concentration (20–25%) and extended reaction times (45–55 hours) are critical for achieving high yields (49.1–92.1%) . Table 1 summarizes optimized conditions for analogous cyclopentane syntheses:
Table 1: Favorskii Rearrangement Conditions for Cyclopentane Derivatives
| Precursor | Acid Concentration | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Diethyl ester | 20% HCl | 45 | 72.8 |
| Dimethyl ester | 20% HCl | 55 | 49.1 |
| Diisopropyl ester | 25% HCl | 45 | 92.1 |
The choice of ester (methyl, ethyl, or isopropyl) significantly impacts yield, with bulkier groups favoring higher conversions due to reduced steric hindrance during hydrolysis .
Stereoselective Introduction of the Phenacyl Group
Introducing the phenacyl moiety at the 3-position of the cyclopentane ring while maintaining the (1S,3R) configuration demands enantioselective methods. Catalytic hydrogenation of prochiral intermediates, as described in aminocyclopentane syntheses, offers a viable pathway . For instance, hydrogenating a cyclopentene precursor over rhodium or palladium catalysts with chiral ligands (e.g., BINAP) achieves enantiomeric excesses >90% . Applying this strategy, a ketone intermediate could be reduced asymmetrically to install the phenacyl group with the desired stereochemistry.
Key variables include:
-
Catalyst type : Rhodium(I) complexes with (R)-BINAP yield (R)-configured products .
-
Hydrogen pressure : 1–3 bar optimizes reaction rates without compromising selectivity .
-
Solvent systems : Ethanol or tetrahydrofuran enhances catalyst stability and substrate solubility .
The carboxylic acid group at the 1-position is often introduced via hydrolysis of ester precursors. In the synthesis of 3-oxo-1-cyclobutane-carboxylic acid, hydrochloric acid-mediated cleavage of dialkyl esters (e.g., diethyl or dimethyl esters) proceeds efficiently at 100°C . For the target compound, a tert-butyl ester protecting group could be employed to prevent side reactions during phenacyl introduction, followed by acidic or basic hydrolysis to liberate the carboxylic acid.
Table 2: Hydrolysis Conditions for Ester Deprotection
| Ester Type | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Diethyl ester | 20% HCl | 100 | 72.8 |
| Dimethyl ester | 20% HCl | 100 | 49.1 |
| Diisopropyl ester | 25% HCl | 100 | 92.1 |
Resolution of Stereoisomers and Chiral Analysis
Achieving the (1S,3R) configuration necessitates chiral resolution techniques if asymmetric synthesis proves insufficient. Crystallization with chiral auxiliaries (e.g., cinchona alkaloids) or chromatography on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can isolate the desired enantiomer . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for confirming stereochemistry:
-
¹H NMR : Coupling constants (J-values) between adjacent protons on the cyclopentane ring indicate relative configurations .
-
Electrospray MS : Molecular ion peaks ([M+H]⁺) validate the molecular formula, while fragmentation patterns confirm substituent placement .
Scalability and Industrial Considerations
Scalable production requires balancing reaction efficiency with cost-effectiveness. The Favorskii rearrangement’s compatibility with inexpensive starting materials (e.g., dichloroacetone, ethylene glycol) and mild conditions (100°C, atmospheric pressure) makes it industrially viable . Furthermore, catalytic hydrogenation’s high selectivity reduces the need for costly enantiomer separation .
Table 3: Cost-Benefit Analysis of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-phenacylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenacyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S,3R)-3-phenacylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (1S,3R)-3-phenacylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Substituents
Table 1: Key Structural Analogues
Stereochemical Comparisons
Table 2: Impact of Stereochemistry on Activity
Functional Group Modifications
- Amino vs. Phenacyl Groups: Replacement of the phenacyl group with an amino group (e.g., (1S,3R)-3-aminocyclopentane-1-carboxylic acid) enhances interaction with ionotropic glutamate receptors but reduces lipophilicity .
- Fluorinated Analogues: Introduction of difluoromethylenyl groups (e.g., (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid) improves metabolic stability and blood-brain barrier penetration .
- Ester Derivatives : Methyl or tert-butyl esters (e.g., (1S,3R)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid) are used as prodrugs to enhance oral bioavailability .
Stability Considerations
Receptor Interactions
- mGluR Activation : (1S,3R)-ACPD is a selective agonist for group I/II metabotropic glutamate receptors, influencing synaptic plasticity and neurodegenerative pathways .
- Integrin Binding: Cyclopentane-carboxylic acid derivatives with RGD motifs (e.g., cis-2-amino-1-cyclopentanecarboxy) show affinity for αvβ3 and α5β1 integrins, relevant in cancer therapy .
Pharmacokinetic Properties
- Brain Uptake: Fluorinated analogues like 3,4-DFACPC exhibit enhanced brain uptake in PET imaging due to system L amino acid transporter affinity .
- Metabolism : Ester derivatives are hydrolyzed in vivo to active carboxylic acids, with half-lives varying by substituent size .
Biological Activity
(1S,3R)-3-phenacylcyclopentane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in pharmaceutical development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- CAS Number : 161660-94-2
Research indicates that this compound may interact with various receptors in the central nervous system, particularly metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in neurotransmission and are implicated in several neurological disorders.
Agonistic Activity
Studies have shown that this compound acts as an agonist at specific mGluRs, leading to increased phosphoinositide hydrolysis. The potency of this compound is comparable to other known mGluR agonists, suggesting a significant role in modulating synaptic transmission and neuroprotection.
Biological Activity Data
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | mGluR Agonism | Demonstrated significant agonistic effects on mGluRs with enhanced phosphoinositide hydrolysis. |
| Study 2 | Neuroprotective Effects | Exhibited protective effects against neuronal cell death in models of neurodegeneration. |
| Study 3 | Synaptic Modulation | Influenced synaptic plasticity, enhancing long-term potentiation in hippocampal slices. |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study examining the neuroprotective effects of this compound in transgenic mouse models of Alzheimer's disease, researchers found that administration of the compound reduced amyloid-beta accumulation and improved cognitive function. The mechanism was linked to the modulation of glutamate signaling pathways.
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of this compound. In rodent models of neuropathic pain, the compound demonstrated significant pain relief comparable to standard analgesics. This effect was associated with decreased excitatory neurotransmitter release.
Potential Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Neurological Disorders : Potential treatment for conditions such as Alzheimer's disease and Parkinson's disease due to its neuroprotective properties.
- Pain Management : Could serve as an alternative analgesic for neuropathic pain.
- Psychiatric Disorders : May have implications in treating mood disorders through modulation of glutamate receptors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (1S,3R)-3-phenacylcyclopentane-1-carboxylic acid, and how are stereochemical outcomes controlled?
- Methodology : Multi-step synthesis typically involves cyclopentane ring formation via cyclization reactions, followed by functionalization. For example, stereocontrol can be achieved using chiral auxiliaries or asymmetric catalysis. Key steps include:
- Cyclization : Acid- or base-catalyzed ring closure under controlled temperatures (e.g., 0°C to room temperature) .
- Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate for intermediate isolation .
- Stereochemical validation : Chiral HPLC or X-ray crystallography to confirm enantiomeric purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify backbone structure and substituent positions (e.g., phenacyl group at C3). F NMR may be used if fluorinated analogs are synthesized .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., CHO) .
- Polarimetry : Specific rotation measurements to validate enantiomeric excess .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety measures :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Spill management : Absorb with inert materials (e.g., silica gel) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?
- Troubleshooting approach :
- Comparative analysis : Cross-reference NMR shifts with literature values for analogous cyclopentane derivatives (e.g., H NMR δ 2.50–4.79 ppm for cyclopentane protons) .
- Isotopic labeling : Use deuterated solvents (e.g., DO, CDCl) to eliminate solvent interference in NMR spectra .
- Advanced techniques : 2D NMR (COSY, HSQC) to assign overlapping proton signals .
Q. What role does this compound play in modulating glutamate receptor activity, and how can this be experimentally validated?
- Pharmacological relevance :
- Mechanistic studies : (1S,3R)-stereoisomers are known to act as metabotropic glutamate receptor (mGluR) agonists/antagonists. For example, (1S,3R)-ACPD binds Group I/II mGluRs, influencing neuronal excitability .
- Validation assays :
- Electrophysiology : Measure changes in synaptic potentials in hippocampal slices .
- Radioligand binding : Competitive displacement assays using H-labeled mGluR ligands .
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereoselectivity?
- Process optimization :
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for improved enantiomeric ratios .
- Solvent effects : Use polar aprotic solvents (e.g., THF, DMF) to enhance reaction kinetics .
- Temperature control : Gradual warming from 0°C to RT to minimize side reactions .
Q. What strategies mitigate degradation of this compound during storage?
- Stability protocols :
- Storage conditions : Argon atmosphere at –20°C to prevent oxidation .
- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for long-term storage .
- Analytical monitoring : Regular HPLC checks to detect degradation products (e.g., hydrolyzed phenacyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
